泛素化-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ubiquitination is a versatile post-translational modification (PTM) that regulates diverse fundamental features of protein substrates, including stability, activity, and localization . It involves the covalent attachment of ubiquitin (Ub), a small and highly conserved 76-residue protein in eukaryotes, to its substrate protein . This process is regulated in a cascade order of E1 Ub-activating enzymes, E2 Ub-conjugating enzymes, and E3 Ub ligases .

Synthesis Analysis

Ubiquitination is catalyzed by a three-enzyme cascade resulting in the conjugation of the C-terminal carboxylate of ubiquitin (Ub) to the ε-amino group of a lysine residue in the acceptor protein via an isopeptide bond . These conjugates that are made enzymatically in cells cannot be easily obtained in large amounts and high homogeneity by employing such strategies . Therefore, chemical and semisynthetic approaches have emerged to prepare different ubiquitinated proteins .Molecular Structure Analysis

Ubiquitin is a small, highly compact globular protein, with the exception of its unrestrained and flexible C-terminal tail . To achieve high cellular Ub concentrations, 4 different genes (UBB, UBC, RPS27, and UBA52) encode Ub in mammals .Chemical Reactions Analysis

Ubiquitination is orchestrated by a series of three enzymes: Ub-activating enzyme (E1), Ub-conjugating enzyme (E2), and ubiquitin ligase (E3) . The first step of ubiquitination is an ATP-dependent reaction catalyzed by E1 generating a thioester linkage between Ub’s C-terminus and E1’s active site cysteine . The Ub moiety is then transferred to an E2 through a transthiolation reaction from the charged E1 .Physical And Chemical Properties Analysis

Ubiquitination affects proteins in many ways: it can mark them for degradation via the proteasome, alter their cellular location, affect their activity, and promote or prevent protein interactions .科学研究应用

蛋白酶体非依赖性信号传导和内吞作用

泛素化除了其在蛋白酶体依赖性降解中众所周知的作用外,还在信号传导和内吞作用中发挥着重要作用。泛素是一种 76 个氨基酸的多肽,参与多种细胞过程,例如细胞分裂、分化、信号转导和蛋白质运输。重要的是,泛素化系统中的异常与恶性肿瘤、神经退行性疾病和炎症性免疫反应病理学等疾病有关 (Mukhopadhyay & Riezman, 2007)。

免疫反应的调节

泛素化已成为调节包括免疫功能在内的各种生物过程中的信号转导的关键机制。它影响先天免疫反应、树突状细胞成熟和适应性免疫反应。通过泛素化调节 T 细胞发育、活化和分化,维持对自身组织的有效免疫反应和免疫耐受。泛素化事件失调与自身免疫和炎症性疾病有关 (Hu & Sun, 2016)。

在疾病发病机制和治疗中的作用

泛素化对于包括细胞存活、先天性和适应性免疫在内的许多生理过程至关重要。了解泛素在信号通路中的分子作用及其导致各种疾病的变化,对于新的治疗方法可能至关重要。这包括对癌症、代谢综合征、神经退行性疾病、自身免疫、炎症性疾病、感染和肌肉营养不良的治疗 (Popovic, Vučić, & Dikič, 2014)。

识别泛素化位点的计算模型

计算方法在识别潜在的泛素化位点中发挥了重要作用。这些方法对于了解泛素化过程及其与癌症和心血管疾病等疾病的关联至关重要。计算策略已成为识别泛素化位点研究的重要组成部分,为泛素化在各种生物过程中的作用和机制提供了见解 (Wang & Zhang, 2019)。

自噬中的泛素信号

泛素化控制自噬(细胞内主要的降解途径)中的多个步骤。它作为蛋白质聚集体和功能失常细胞器的选择性标签,促进它们通过自噬降解。泛素对自噬调节成分的修饰在调节自噬通量中至关重要,并且与人类疾病的发展有关 (Grumati & Dikič, 2017)。

泛素在免疫系统中的作用

泛素化对先天性和适应性免疫反应的调节有很大影响。它在免疫系统的发展中发挥着至关重要的作用,并确保不同免疫细胞类型的正常功能。这个修饰过程是宿主防御机制和维持自身耐受性的组成部分 (Zinngrebe, Montinaro, Peltzer, & Walczak, 2013)。

作用机制

Ubiquitination plays a crucial role in controlling various biological processes such as translation, DNA repair, and immune response . The 76-amino acid ubiquitin is covalently conjugated to lysine (K) residues of target proteins catalyzed by ubiquitin-activating (E1), ubiquitin-conjugating (E2), and ubiquitin-ligating (E3) enzymes .

安全和危害

未来方向

With advances in chemical biology tools, computational methodologies, and mass spectrometry, protein ubiquitination sites and their Ub chain architecture have been extensively revealed . The obtained information on protein ubiquitination helps to crack the molecular mechanism of ubiquitination in numerous pathologies . This holds great potential for further therapeutic interventions in immune-related diseases .

属性

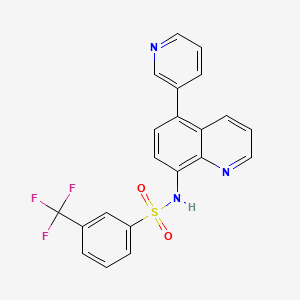

IUPAC Name |

N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHSEYQQWBBPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ubiquitination-IN-1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)

![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)